![molecular formula C17H17N3O4S3 B513545 1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine CAS No. 940992-82-5](/img/structure/B513545.png)
1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine, also known as Furosemide, is a sulfonamide loop diuretic that is commonly used to treat edema and hypertension. It was first synthesized in 1962 and has since become a widely used medication due to its effectiveness in treating fluid retention caused by various medical conditions. In addition to its clinical use, Furosemide has also been extensively studied for its potential applications in scientific research.
科学的研究の応用
Anticancer Activity
Research has shown that compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, similar in structure to 1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine, exhibit notable anticancer activity. They have been effective against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Kostyantyn Turov, 2020).
Antibacterial Potential
N-Sulfonated derivatives of 2-furoyl piperazine, closely related to the compound , have demonstrated significant antibacterial potential against pathogenic bacteria. Their low Minimum Inhibitory Concentration (MIC) values compared to ciprofloxacin indicate their high antibacterial potential, and they have shown only mild cytotoxicity (M. Abbasi et al., 2022).
Analgesic and Anti-Inflammatory Activity
Compounds structurally similar to 1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine have shown promise in in vivo analgesic and anti-inflammatory activities. These effects have been observed in various synthesized compounds, making them potential candidates for pain and inflammation management (A. Demchenko et al., 2015).
Enzyme Inhibition
Some derivatives of 2-furoyl piperazine have shown good enzyme inhibitory activity. This includes inhibition against acetyl- and butyrylcholinesterase enzymes, indicating potential therapeutic applications in diseases where these enzymes are implicated, such as Alzheimer's disease (G. Hussain et al., 2017).
Potential in Diabetes and Alzheimer's Disease Treatment
A study on 2-furoic piperazide derivatives, closely related to the compound , found promising inhibitory potential against enzymes related to type 2 diabetes and Alzheimer's diseases. The inhibition of α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes by these derivatives suggests their potential in treating these diseases (M. Abbasi et al., 2018).
特性
IUPAC Name |
furan-2-yl-[4-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-12-18-13(11-25-12)15-4-5-16(26-15)27(22,23)20-8-6-19(7-9-20)17(21)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZNLBRCYWXXPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


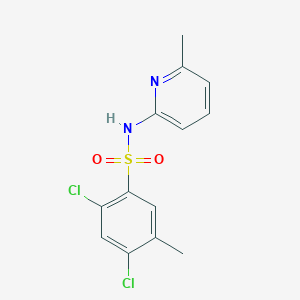
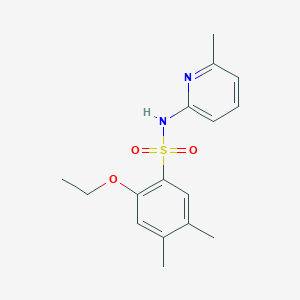
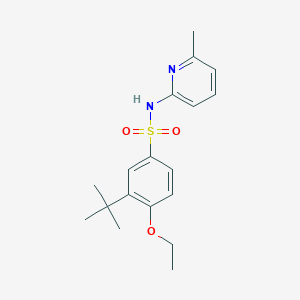
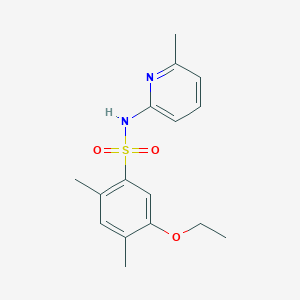
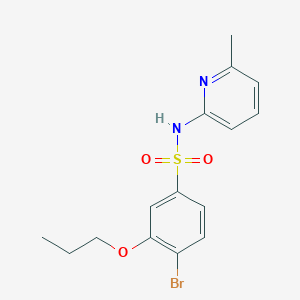
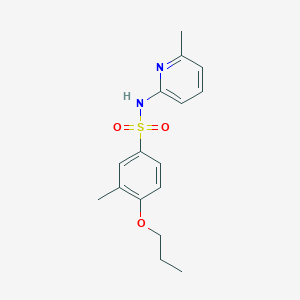
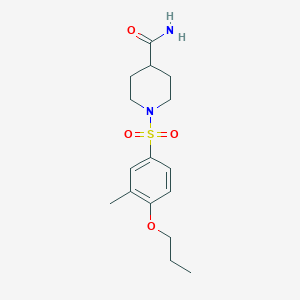
![1-[(3-Isopropyl-4-propoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513496.png)
![1-[(2-Butoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513498.png)
![1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513499.png)
![1-[(2-Butoxy-5-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513500.png)
![1-(3,4-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B513502.png)
![1-(3,4-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B513503.png)